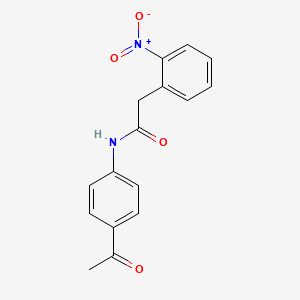
N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as AG490, is a synthetic chemical compound that belongs to the family of 1,2,4-triazole derivatives. It was first synthesized in 1994 and has since been extensively studied for its potential applications in scientific research. AG490 is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a crucial role in various cellular processes, including proliferation, differentiation, apoptosis, and immune response.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively used as a research tool to investigate the role of JAK/STAT signaling pathway in various biological processes. It has been shown to inhibit the phosphorylation of JAK2 and STAT3, which are key components of the pathway, leading to the suppression of downstream gene expression. N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been used to study the role of JAK/STAT signaling in cancer, inflammation, and immune response. It has also been used to investigate the potential therapeutic applications of targeting the JAK/STAT pathway in various diseases.
Mecanismo De Acción
N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide exerts its inhibitory effect on the JAK/STAT pathway by binding to the ATP-binding site of JAK2, preventing its phosphorylation and subsequent activation. This leads to the inhibition of STAT3 phosphorylation and dimerization, which is necessary for its nuclear translocation and activation of downstream gene expression. N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to induce the degradation of JAK2 protein, further contributing to its inhibitory effect on the pathway.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have various biochemical and physiological effects, depending on the cell type and context. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent. N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. Additionally, N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to modulate the immune response by inhibiting the differentiation and activation of T cells and dendritic cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages as a research tool, including its potency, specificity, and availability. It has been extensively studied and characterized, and its mechanism of action is well understood. However, N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide also has some limitations, including its potential off-target effects, which may complicate the interpretation of experimental results. Additionally, the use of N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide in vivo may be limited by its poor solubility and bioavailability.
Direcciones Futuras
For research include the development of more potent and selective JAK/STAT inhibitors, investigation of the role of the pathway in various diseases, and the use of N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide in combination with other therapeutic agents.
Métodos De Síntesis
N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide can be synthesized through a multistep process involving the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and subsequent reaction with cyanogen bromide. The final product is obtained after purification through recrystallization and characterization through various spectroscopic techniques.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-16-8-4-2-7(3-5-8)13-10(15)9-11-6-12-14-9/h2-6H,1H3,(H,13,15)(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPWPOUIVQUYRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-[1,2,4]Triazole-3-carboxylic acid (4-methoxy-phenyl)-amide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]piperidin-4-amine](/img/structure/B5689489.png)
![5-[(2,2-dimethylpropanoyl)amino]isophthalic acid](/img/structure/B5689496.png)
![5-(2,6-difluoro-4-methoxyphenyl)-3-[2-(methylthio)ethyl]-1-propyl-1H-1,2,4-triazole](/img/structure/B5689504.png)

![4-(1-butyl-1H-imidazol-2-yl)-1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}piperidine](/img/structure/B5689525.png)
![1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5689528.png)
![N,N,N',N'-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine](/img/structure/B5689534.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5689554.png)
![3-[(6-isopropylpyrimidin-4-yl)amino]-2-(3-thienylmethyl)propan-1-ol](/img/structure/B5689560.png)
![2-[4-(3-furylmethyl)-1-piperazinyl]ethanol](/img/structure/B5689564.png)

![N-cyclohexyl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5689580.png)
![2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5689585.png)
